Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
CAS No.:
Cat. No.: VC15830270
Molecular Formula: C16H13BrN2O4
Molecular Weight: 377.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrN2O4 |
|---|---|
| Molecular Weight | 377.19 g/mol |
| IUPAC Name | methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C16H13BrN2O4/c1-22-13-7-9(5-10(17)14(13)20)15-18-11-4-3-8(16(21)23-2)6-12(11)19-15/h3-7,20H,1-2H3,(H,18,19) |
| Standard InChI Key | VPPVMEZKKALKSI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)Br)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound features a benzimidazole core () fused with a benzene ring and substituted at specific positions. The imidazole moiety is attached to a 3-bromo-4-hydroxy-5-methoxyphenyl group at position 2 and a methyl carboxylate group at position 6. This arrangement creates a planar aromatic system with electron-withdrawing (bromo, carboxylate) and electron-donating (methoxy, hydroxy) substituents, influencing its electronic distribution and intermolecular interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzimidazole core | Fused benzene and imidazole rings |
| Substituents | 3-Bromo-4-hydroxy-5-methoxyphenyl (position 2), methyl carboxylate (position 6) |
| Functional groups | -Br (electrophilic), -OCH (electron-donating), -COOCH (polar) |
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related brominated benzimidazoles exhibit rotational disorder in substituents and planar deviations. For instance, a tribrominated benzimidazole derivative displayed a 20.0° cant between the benzimidazole and thiophene planes, stabilized by C–H···N hydrogen bonds . Such structural distortions may similarly affect the title compound’s packing efficiency and solubility.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves sequential condensation, cyclization, and functionalization steps:
-
Condensation: Reacting o-phenylenediamine with a substituted benzaldehyde derivative to form a Schiff base.
-
Cyclization: Oxidative cyclization under acidic conditions to generate the benzimidazole core.
-
Bromination: Electrophilic aromatic substitution using brominating agents (e.g., -bromosuccinimide).
-
Esterification: Introduction of the methyl carboxylate group via esterification of a carboxylic acid intermediate.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | HCl/ethanol, reflux | Controlled pH to minimize side reactions |
| Bromination | -bromosuccinamide, CCl, reflux | Excess reagent to drive completion |
| Esterification | Methanol, HSO catalyst | Anhydrous conditions to prevent hydrolysis |
Challenges in Purification
Similar brominated benzimidazoles often require chromatographic separation due to the formation of mono-, di-, and tri-brominated byproducts . For example, a tribrominated analogue was isolated in 50% yield after column chromatography and recrystallization . These findings underscore the importance of optimizing reaction stoichiometry and purification protocols for the title compound.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carboxylate group and hydrophobic aromatic system. It is sparingly soluble in water but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Stability studies under varying pH conditions suggest susceptibility to hydrolysis at extreme pH levels, necessitating storage in anhydrous environments.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at ~1700 cm (C=O stretch), ~1250 cm (C–O ester), and ~3200 cm (O–H phenolic).
-
NMR Spectroscopy: NMR signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8 ppm), and hydroxyl protons (δ 5.2 ppm).
Applications in Drug Development and Chemical Research
Lead Compound Optimization
The methyl carboxylate group serves as a modifiable site for prodrug development. Ester hydrolysis in vivo could release active carboxylic acid metabolites, enhancing bioavailability .
Intermediates in Organic Synthesis
This compound is a versatile intermediate for synthesizing polycyclic heteroaromatics. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives with enhanced pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume